3-Amino-2,6-dimethylbenzoic acid
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Overview
Description
3-Amino-2,6-dimethylbenzoic acid is an organic compound with the molecular formula C9H11NO2. It is a derivative of benzoic acid, characterized by the presence of amino and methyl groups at specific positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,6-dimethylbenzoic acid typically involves the nitration of 2,6-dimethylbenzoic acid followed by reduction. The nitration process introduces a nitro group at the 3-position of the benzene ring. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3-nitro-2,6-dimethylbenzoic acid is then subjected to catalytic hydrogenation or chemical reduction using reagents such as iron and hydrochloric acid to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors for the nitration and reduction steps, allowing for better control over reaction parameters and higher yields. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid are common methods.
Substitution: Electrophilic substitution reactions can be carried out using reagents like acyl chlorides or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or other reduced products.
Substitution: Formation of acylated or sulfonated derivatives.
Scientific Research Applications
3-Amino-2,6-dimethylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2,6-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various interactions with biological molecules, influencing their activity. Additionally, the compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dimethylbenzoic acid
- 4-Amino-2,6-dimethylbenzoic acid
- 3-Amino-4,5-dimethylbenzoic acid
Comparison and Uniqueness
Compared to similar compounds, 3-Amino-2,6-dimethylbenzoic acid is unique due to the specific positioning of the amino and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-amino-2,6-dimethylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZUFQJRBICMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124784-13-0 |
Source
|
Record name | 3-amino-2,6-dimethylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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